

# Picibanil (OK-432): A Historical and Technical Overview of its Immunotherapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### Introduction

**Picibanil**, also known as OK-432, is a lyophilized preparation of a low-virulence Su strain of Streptococcus pyogenes treated with penicillin G.[1] Developed in Japan in the 1960s and 1970s, it was first approved as an anticancer agent in 1975.[2][3] Over the decades, its potent immunomodulatory properties have been harnessed for various therapeutic applications, most notably in the treatment of lymphangiomas and certain types of cancer.[4][5] This technical guide provides a comprehensive overview of the historical development of **Picibanil**, its mechanism of action, key preclinical and clinical findings, and detailed experimental insights.

#### **Historical Development**

The journey of **Picibanil** began with a strategic shift by Chugai Pharmaceutical in the latter half of the 1960s towards prescription drugs, with a focus on immunology.[3] Joint research and development of **Picibanil** as an anti-tumor agent commenced in 1965, culminating in its product launch in 1975.[3] The successful development of this immune-activating agent helped establish Chugai's reputation in the field of immunology.[3] While initially explored for its anticancer properties, its efficacy in treating lymphangiomas was first reported in Japan in 1986, leading to its approval for this indication in 1995.[2][5] Today, **Picibanil** is clinically approved for the treatment of pediatric lymphangiomas in Japan, Taiwan, and Korea.[4]



### **Mechanism of Action**

**Picibanil** is not a direct cytotoxic agent but rather a biological response modifier that stimulates the host's immune system to target abnormal cells and tissues.[1][6] Its multifaceted mechanism of action involves the activation of various immune cells and the induction of a cascade of cytokines and chemokines.[7][8]

Upon intralesional injection, **Picibanil** triggers a localized inflammatory response, attracting and activating key immune cells such as macrophages, dendritic cells, natural killer (NK) cells, and T lymphocytes.[1][7][8] This activation is mediated, at least in part, through the Toll-like receptor 4 (TLR4)-MD2 signaling pathway.[2][9]

The activated immune cells release a plethora of cytokines, including:

- Tumor Necrosis Factor-alpha (TNF-α): Contributes to the inflammatory response and can induce apoptosis in tumor cells.[7][10]
- Interleukins (IL-1, IL-6, IL-8, IL-12): These molecules play crucial roles in immune cell differentiation, activation, and trafficking.[7][10][11]
- Interferon-gamma (IFN-y): A potent activator of macrophages and NK cells, enhancing their cytotoxic capabilities.[11][12]

This orchestrated immune response leads to several therapeutic effects:

- Sclerosis and Fibrosis: In the context of lymphangiomas, the induced inflammation and subsequent fibrosis lead to the shrinkage and sclerosis of the abnormal lymphatic vessels.[5]
   [8]
- Anti-angiogenesis: Picibanil has been shown to inhibit the formation of new blood vessels, which are essential for the growth of tumors and malformations.
- Induction of Apoptosis: It can induce programmed cell death in the endothelial cells lining lymphatic vessels and cysts, partly through the Fas/Fas ligand pathway.[7]
- Enhanced Cytotoxicity: The activation of NK cells and cytotoxic T lymphocytes (CTLs) enhances the body's ability to recognize and eliminate abnormal cells.[7][13]





Click to download full resolution via product page

Caption: Picibanil's immunotherapeutic mechanism of action.

#### **Preclinical Studies**

A substantial body of preclinical research has elucidated the immunological effects of **Picibanil**. In vivo and in vitro studies have consistently demonstrated its ability to augment the cytotoxic activity of various immune effector cells.

#### **Key Preclinical Findings:**

- Enhanced Tumor-Infiltrating Lymphocyte (TIL) Cytotoxicity: In vivo administration of
   Picibanil to tumor-bearing animals prior to tumor harvest led to a more than 300% increase
   in the overall number of TILs on day 10 of culture and a marked increase in their cytotoxic
   activity against tumor targets.[13]
- Synergistic Effects with IL-2: When combined with recombinant interleukin-2 (rIL-2),
   Picibanil demonstrated a synergistic effect on the expansion, cytotoxicity, and phenotypic differentiation of TILs.[14]



- Activation of NK Cells and Macrophages: Picibanil has been shown to be a potent activator
  of NK cells and macrophages, leading to enhanced tumoricidal activity in vitro and in vivo.[6]
  [15]
- Myelopoietic Effects: Studies have indicated that Picibanil can stimulate bone marrow replication and differentiation, leading to an earlier reconstitution of bone marrow cellularity after chemotherapy.[6][15]
- Inhibition of Diabetes in NOD Mice: In a study on nonobese diabetic (NOD) mice, weekly
  administration of Picibanil inhibited the development of type I diabetes in all treated mice
  over a 24-week period, suggesting its potential as an immunomodulator in autoimmune
  diseases.[16]

## **Clinical Applications and Efficacy**

**Picibanil** has been most extensively studied and utilized in the treatment of lymphangiomas and various cancers.

#### Lymphangiomas

Intralesional injection of **Picibanil** has become a first-line treatment option for macrocystic lymphangiomas, particularly in pediatric patients, offering a safe and effective alternative to surgery.[5][17][18]

Table 1: Summary of Clinical Trial Data for **Picibanil** in Lymphangioma Treatment



| Study (Year)                                  | Number of<br>Patients | Type of<br>Lymphangiom<br>a                   | Dosage and<br>Administration              | Key Efficacy<br>Results                                                                                                    |
|-----------------------------------------------|-----------------------|-----------------------------------------------|-------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Ogita et al.<br>(1986-1992)[17]               | 64                    | Head and Neck                                 | Intralesional<br>injection                | In primary therapy group (n=46): 23 total shrinkage, 8 marked shrinkage. Significant shrinkage in 22 of 24 cystic lesions. |
| Bosi et al. (2005-<br>2010)[5]                | 15                    | Head and Neck<br>(macrocystic)                | 1-3 intracystic injections of 0.2 mg      | 8 (53.33%) complete disappearance, 5 (33.33%) marked reduction (>50%), 2 (13.33%) moderate reduction (<50%).               |
| Retrospective<br>Study (2002-<br>2006)[19]    | 8 infants             | Cystic Hygroma                                | Local injection                           | Tumor reduction of >50% in 7 of 8 patients.                                                                                |
| Retrospective<br>Study (2000-<br>2021)[18]    | 37                    | Head/Neck,<br>Thorax/Abdomen<br>, Extremities | 1-4 injections                            | 32 (86.4%) had<br>an excellent or<br>good response.                                                                        |
| Open-Label<br>Study (Protara<br>Therapeutics) | 275                   | Lymphatic<br>Malformations                    | 4 doses<br>approximately 6<br>weeks apart | 73.1% of patients achieved clinical success (complete or substantial                                                       |





reduction in volume).

#### **Cancer Therapy**

**Picibanil** has been evaluated as an immunotherapeutic agent for various cancers, often in combination with chemotherapy or as a standalone treatment to control malignant effusions.

Table 2: Summary of Clinical Trial Data for Picibanil in Cancer Treatment



| Study (Year)                                        | Cancer Type                     | Number of Patients | Treatment<br>Regimen                                                        | Key Efficacy<br>Results                                                                                              |
|-----------------------------------------------------|---------------------------------|--------------------|-----------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Cervical Cancer<br>Immunotherapy<br>Study Group[20] | Uterine Cervical                | 382                | Randomized to<br>OK-432<br>treatment or<br>control                          | 3-year recurrence-free rates: 71.9% in the OK-432 group vs. 58.6% in the control group (p < 0.05).                   |
| Cervical Cancer<br>Immunotherapy<br>Study Group[21] | Uterine Cervical                | 382                | Stratified by clinical stage and surgery                                    | Significantly inhibited recurrence in patients with stage II disease, particularly those who underwent surgery.      |
| Phase IB<br>Trial[12]                               | Resected High-<br>Risk Melanoma | 48                 | Intradermal<br>administration of<br>1-20 KE twice<br>weekly for 3<br>months | Reversed the deficit in IFN-y production in a dose-dependent manner and mitigated the inhibition of IL-1 production. |
| Gochi et al.<br>(2001)[4]                           | Gastric Cancer                  | Not specified      | Preoperative<br>intratumoral<br>injection                                   | Showed a prognostic advantage for patients.                                                                          |
| Watanabe Y.<br>(1984)[4]                            | Lung Cancer                     | Not specified      | Immunotherapy<br>with OK-432                                                | Demonstrated clinical value and a significant positive impact on survival.                                           |



#### **Experimental Protocols**

While specific, detailed protocols vary between studies, the following provides a generalized overview of methodologies commonly employed in **Picibanil** research.

#### **Picibanil Preparation and Administration**

- Reconstitution: Lyophilized Picibanil is typically reconstituted with sterile saline or another
  appropriate diluent to a desired concentration, often expressed in Klinische Einheit (KE).
   One KE corresponds to 0.1 mg of the dried streptococcal preparation.
- Administration: For lymphangiomas, direct intralesional injection is the standard route.[5][17]
   In cancer therapy, it has been administered via various routes, including intramuscular, subcutaneous, intradermal, intratumoral, and intraserosal injections.[2]

#### **In Vitro Immunological Assays**

- Cell Culture: Peripheral blood mononuclear cells (PBMCs), TILs, or specific immune cell subsets are cultured in standard media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and, where appropriate, growth factors like IL-2.[13][14]
- Cytotoxicity Assays: The cytotoxic activity of immune cells (e.g., NK cells, TILs) is often
  measured using a chromium-51 release assay, where target tumor cells are labeled with
  51Cr, and its release into the supernatant upon cell lysis is quantified.[14]
- Cytokine Production: The levels of cytokines (e.g., TNF-α, IFN-γ, IL-6) in culture supernatants or patient serum are typically measured using enzyme-linked immunosorbent assays (ELISAs).[11][22]





Click to download full resolution via product page

Caption: Generalized experimental workflow for Picibanil.

### **Signaling Pathways**

The immunomodulatory effects of **Picibanil** are initiated through the recognition of its components by pattern recognition receptors on immune cells, with the TLR4 pathway being a key player.





Click to download full resolution via product page

Caption: Simplified TLR4 signaling pathway activated by Picibanil.

#### Conclusion

From its origins as a pioneering anticancer agent in Japan to its current standing as a primary treatment for lymphangiomas, **Picibanil** has a rich history as a potent immunotherapeutic agent. Its ability to orchestrate a robust and multifaceted immune response continues to be explored for new therapeutic applications. This guide has provided a comprehensive overview of its development, mechanism, and clinical utility, offering a valuable resource for researchers



and professionals in the field of immunotherapy and drug development. The continued study of **Picibanil** and similar biological response modifiers holds promise for the future of cancer and immunology-related treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Strengthening the development of prescription drugs | History of Chugai Pharmaceutical | Understanding Chugai: Our Company and History | About Chugai | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]
- 4. bactherapy.com [bactherapy.com]
- 5. Picibanil (OK-432) in the treatment of head and neck lymphangiomas in children PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Picibanil? [synapse.patsnap.com]
- 8. What is Picibanil used for? [synapse.patsnap.com]
- 9. Biological effect of OK-432 (picibanil) and possible application to dendritic cell therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OK-432 therapy for lymphangioma in children: why and how does it work? PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A role of cytokines in OK-432 injection therapy for cystic lymphangioma: an approach to the mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase IB trial of picibanil (OK-432) as an immunomodulator in patients with resected high-risk melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo administration of picibanil (OK-432) prior to tumor harvest leads to an enhancement of tumor-infiltrating lymphocyte (TIL) cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 14. Synergistic actions of picibanil (OK-432) on recombinant interleukin-2 induction of tumor-infiltrating lymphocyte expansion, cytotoxicity, and phenotypic differentiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Streptococcal preparation (OK-432) inhibits development of type I diabetes in NOD mice
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Treatment of lymphangiomas by means of sclerotherapy with OK-432 (Picibanil®) is safe and effective A retrospective case series PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Treatment of lymphangiomas with picibanil in the first year of life] PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunotherapy using the streptococcal preparation OK-432 for the treatment of uterine cervical cancer. Cervical Cancer Immunotherapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunotherapy using the streptococcal preparation OK-432 for the treatment of uterine cervical cancer. Cervical Cancer Immunotherapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of picibanil (OK432) on neutrophil-mediated antitumor activity: implication of monocyte-derived neutrophil-activating factors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Picibanil (OK-432): A Historical and Technical Overview of its Immunotherapeutic Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762544#historical-development-of-picibanil-as-an-immunotherapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com